molecular formula C10H8BrNO B1373899 3-Bromo-8-methoxyquinoline CAS No. 103030-27-9

3-Bromo-8-methoxyquinoline

Cat. No. B1373899
CAS RN: 103030-27-9
M. Wt: 238.08 g/mol
InChI Key: JRNNNZZQALLGQU-UHFFFAOYSA-N
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Description

3-Bromo-8-methoxyquinoline is an organic chemical compound that belongs to the family of quinoline derivatives. It has a molecular formula of C10H8BrNO .


Synthesis Analysis

Quinoline, the parent compound of 3-Bromo-8-methoxyquinoline, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods have been modified with eco-friendly processes, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The non-hydrogen atoms of 3-Bromo-8-methoxyquinoline are essentially coplanar . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives, including 3-Bromo-8-methoxyquinoline, are susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements . For instance, 5,7-dibromo-8-hydroxyquinoline was synthesized via the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .


Physical And Chemical Properties Analysis

3-Bromo-8-methoxyquinoline has a molecular weight of 238.08 g/mol . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

3-Bromo-8-methoxyquinoline has been utilized in various chemical synthesis processes. One notable application is its use in the Skraup-type synthesis of 3-bromoquinolin-6-ols, an important step in creating diversely substituted quinoline derivatives (Lamberth et al., 2014). Additionally, regioselective bromination methods have been developed for synthesizing brominated methoxyquinolines, including 3-Bromo-8-methoxyquinoline, by targeting specific positions on the quinoline ring (Çakmak & Ökten, 2017).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-Bromo-8-methoxyquinoline have been synthesized for potential use in drug development, particularly as anti-tuberculosis agents. For example, a study focused on creating a quinoline-TMC-207 derivative, a potential anti-TB drug (Sun Tie-min, 2009). Another study involved synthesizing and evaluating the antimicrobial properties of novel polyfused heterocycles-based quinolones, which incorporate 3-Bromo-8-methoxyquinoline as a key intermediate (Hamama et al., 2015).

Material Science and Molecular Studies

In the field of material science, 3-Bromo-8-methoxyquinoline has been used in the development of metal complexes and sensors. For instance, a study described the synthesis of an ethylene-linked catechol/8-hydroxyquinoline derivative and its dinuclear gallium(III) complex, where 7-bromo-8-methoxyquinoline played a crucial role (Albrecht et al., 2000). Another research explored the characterization of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, demonstrating its potential use in environmental monitoring (Prodi et al., 2001).

Mechanism of Action

Target of Action

Quinoline and its derivatives, which include 3-bromo-8-methoxyquinoline, are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . Therefore, it can be inferred that the compound may interact with a variety of biological targets, depending on the specific context.

Mode of Action

Bromoquinolines, a class of compounds to which 3-bromo-8-methoxyquinoline belongs, are known to be important tools for chemists as precursors for carbon-carbon bond formation . This suggests that the compound may interact with its targets through the formation of carbon-carbon bonds, leading to various changes in the target molecules.

Safety and Hazards

3-Bromo-8-methoxyquinoline is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It should be stored in a dark place, sealed, and at room temperature .

Future Directions

Quinoline and its derivatives, including 3-Bromo-8-methoxyquinoline, have attracted the attention of chemists and medicinal chemists due to their versatile applications in industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research could focus on the development of new methods and synthetic approaches towards these compounds, as well as their potential pharmacological activities .

properties

IUPAC Name

3-bromo-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNNNZZQALLGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729893
Record name 3-Bromo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-methoxyquinoline

CAS RN

103030-27-9
Record name 3-Bromo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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